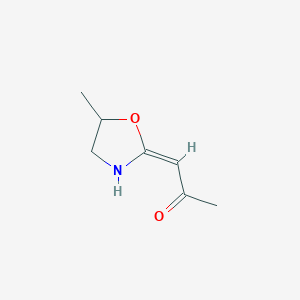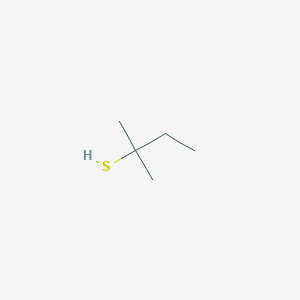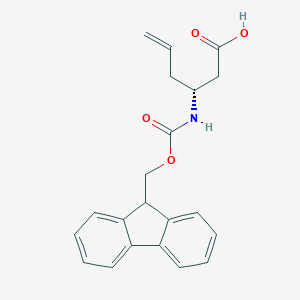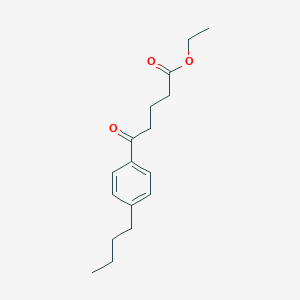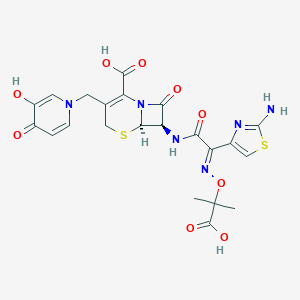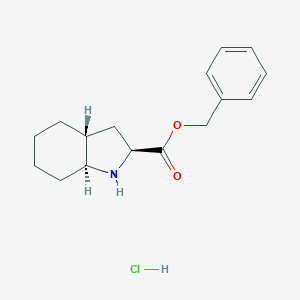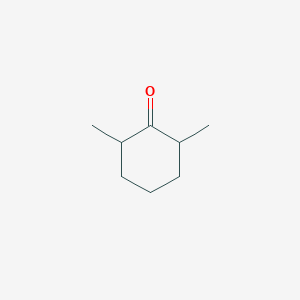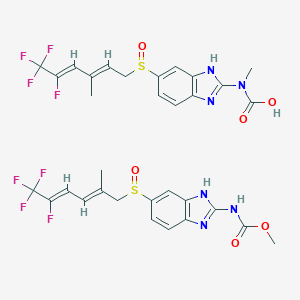
Dienbendazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dienbendazole is a chemical compound that belongs to the benzimidazole family. It is a broad-spectrum anthelmintic drug that is commonly used to treat parasitic infections in both humans and animals. The chemical structure of dienbendazole is similar to other benzimidazole drugs, such as albendazole and mebendazole. However, unlike these drugs, dienbendazole has not been approved for human use and is primarily used in veterinary medicine.
作用機序
The mechanism of action of dienbendazole is similar to other benzimidazole drugs. It works by binding to the tubulin protein in the parasite's cells, which disrupts the microtubule structure and prevents the parasite from dividing and multiplying. This leads to the death of the parasite and the elimination of the infection.
生化学的および生理学的効果
Dienbendazole has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In addition, dienbendazole has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
実験室実験の利点と制限
Dienbendazole has several advantages for use in laboratory experiments. It is a well-established drug with a known mechanism of action, which makes it a valuable tool for studying the effects of anti-parasitic drugs. In addition, dienbendazole is relatively inexpensive and easy to obtain, which makes it accessible to researchers with limited resources.
However, there are also some limitations to the use of dienbendazole in laboratory experiments. It has low solubility in water, which can make it difficult to administer to cells or animals. In addition, dienbendazole has not been extensively studied in humans, which limits its potential for clinical translation.
将来の方向性
There are several potential future directions for the study of dienbendazole. One area of research is the development of new formulations of dienbendazole that improve its solubility and bioavailability. This could lead to more effective treatments for parasitic infections and cancer.
Another area of research is the study of dienbendazole in combination with other drugs. There is evidence to suggest that dienbendazole may have synergistic effects with other anti-cancer drugs, which could lead to more effective treatments for cancer.
Finally, there is potential for the development of new analogs of dienbendazole that have improved pharmacological properties. This could lead to the development of new drugs with enhanced anti-parasitic and anti-cancer activity.
合成法
The synthesis of dienbendazole involves the reaction of 2-aminobenzimidazole with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ). The reaction results in the formation of dienbendazole as a yellow crystalline powder. The synthesis of dienbendazole is a straightforward process that can be easily scaled up for industrial production.
科学的研究の応用
Dienbendazole has been extensively studied for its potential use as an anti-cancer drug. In vitro studies have shown that dienbendazole has potent anti-tumor activity against a wide range of cancer cell lines, including prostate, breast, lung, and colon cancer. In addition, dienbendazole has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a key mechanism for eliminating cancer cells from the body.
特性
CAS番号 |
130007-56-6 |
|---|---|
製品名 |
Dienbendazole |
分子式 |
C32H30F8N6O6S2 |
分子量 |
810.7 g/mol |
IUPAC名 |
methyl N-[6-[(2E,4Z)-5,6,6,6-tetrafluoro-2-methylhexa-2,4-dienyl]sulfinyl-1H-benzimidazol-2-yl]carbamate;methyl-[6-[(2E,4Z)-5,6,6,6-tetrafluoro-3-methylhexa-2,4-dienyl]sulfinyl-1H-benzimidazol-2-yl]carbamic acid |
InChI |
InChI=1S/2C16H15F4N3O3S/c1-9(3-6-13(17)16(18,19)20)8-27(25)10-4-5-11-12(7-10)22-14(21-11)23-15(24)26-2;1-9(7-13(17)16(18,19)20)5-6-27(26)10-3-4-11-12(8-10)22-14(21-11)23(2)15(24)25/h3-7H,8H2,1-2H3,(H2,21,22,23,24);3-5,7-8H,6H2,1-2H3,(H,21,22)(H,24,25)/b9-3+,13-6-;9-5+,13-7- |
InChIキー |
KATLQUJATNMJHR-ALLAXXPTSA-N |
異性体SMILES |
C/C(=C\C=C(\C(F)(F)F)/F)/CS(=O)C1=CC2=C(C=C1)N=C(N2)NC(=O)OC.C/C(=C\CS(=O)C1=CC2=C(C=C1)N=C(N2)N(C)C(=O)O)/C=C(/C(F)(F)F)\F |
SMILES |
CC(=CC=C(C(F)(F)F)F)CS(=O)C1=CC2=C(C=C1)N=C(N2)NC(=O)OC.CC(=CCS(=O)C1=CC2=C(C=C1)N=C(N2)N(C)C(=O)O)C=C(C(F)(F)F)F |
正規SMILES |
CC(=CC=C(C(F)(F)F)F)CS(=O)C1=CC2=C(C=C1)N=C(N2)NC(=O)OC.CC(=CCS(=O)C1=CC2=C(C=C1)N=C(N2)N(C)C(=O)O)C=C(C(F)(F)F)F |
同義語 |
dienbendazole |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




